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AMG319 Performance Data Summary

The table below summarizes the key experimental data for AMG319 from a phase II trial in head and neck

cancer and follow-up mechanistic studies.

Aspect Experimental Data & Findings

Clinical Trial
Design

Neoadjuvant, double-blind, placebo-controlled RCT in treatment-naive HNSCC
patients. AMG319 vs. placebo in 2:1 ratio (total n=33) [1].

Impact on
Tumor Tregs

Significant reduction of intratumoral Treg cells (by immunohistochemistry) and
decreased FOXP3 transcript levels (by bulk RNA-seq) post-treatment [1].

Impact on
Effector T Cells

Enhanced cytotoxic potential of tumor-infiltrating CD8+ T cells: increased expression
of IFNG, GZMB, and PRF1 (by RNA-seq). Single-cell RNA-seq confirmed increased

cytotoxicity genes in T cell clusters [1].

Efficacy
Outcomes

Brief treatment showed no significant difference in tumor volume. Two partial

responses and one complete pathological response observed, all in patients with
grade 3/4 irAEs [1].
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Aspect Experimental Data & Findings

Toxicity Profile
(irAEs)

High incidence leading to treatment discontinuation: 9/15 patients at 400 mg daily;
3/6 patients at 300 mg daily. Most prevalent irAEs: skin rash (29%), diarrhea (29%),

transaminitis (14%) [1] [2].

Proposed
Solution

Intermittent dosing (e.g., 4 days on/3 days off) in mouse models showed significant

tumor growth inhibition without inducing pathogenic T cells in the colon, suggesting a
path to mitigate toxicity [1] [2].

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are the methodologies from the key

studies.

Clinical Trial & Human Tissue Analysis: The primary data comes from a phase II trial where

patients received AMG319 (400 mg or 300 mg daily) or a placebo before tumor resection [1]. Target
inhibition was verified by measuring phosphorylated AKT (pAKT) levels in B cells. Tumor samples

were analyzed using:
Bulk RNA-sequencing of whole tumor tissue and sorted tumor-infiltrating CD8+ T cells.

Single-cell RNA-sequencing (scRNA-seq) to profile T cell clusters.
Immunohistochemistry (IHC) to quantify intratumoral Treg cells.

Preclinical Mechanistic Studies: To understand the irAEs, a syngeneic mouse model (e.g., B16F10-
OVA melanoma) was treated with the PI3Kδ inhibitor PI-3065 [1]. Key techniques included:

Flow Cytometry to assess immune cell populations (Tregs, CD8+ T cells) in tumors, spleen,
and colon.

scRNA-seq of Tregs isolated from various tissues to identify subset-specific vulnerabilities.
Intermittent Dosing Regimens testing different schedules (e.g., continuous vs. 4 days on/3

days off vs. 2 days on/5 days off) to evaluate tumor control and toxicity [1] [2].

Mechanism of Action and Toxicity Mitigation

The following diagram illustrates the dual effects of continuous PI3Kδ inhibition and how intermittent

dosing aims to uncouple efficacy from toxicity.
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Systemic Effect (Leads to Toxicity) Effect in Tumor Microenvironment (Leads to Efficacy)

AMG319 (PI3Kδ Inhibitor)

Loss of colonic ST2+ Tregs Reduction of intratumoral Tregs

Expansion of pathogenic
TH17 and TC17 cells

Immune-Related Adverse Events (irAEs):
Colitis, Rash, Diarrhea

Enhanced activation &
cytotoxicity of CD8+ T cells

Anti-tumor immunity

Intermittent Dosing Strategy

Goal: Preserve Anti-Tumor Efficacy
while Limiting Systemic Toxicity

Uncouples Effects

Click to download full resolution via product page

Interpretation and Research Implications

The data positions AMG319 as a potent but challenging immunomodulatory agent.

Strengths: It provides clear proof-of-concept in humans that PI3Kδ inhibition can effectively disrupt
the immunosuppressive tumor microenvironment by targeting Tregs and empowering effector T cells

[1].
Major Hurdle: The rapid onset of severe irAEs at tested continuous doses poses a significant clinical

barrier, linked to a systemic loss of specific tissue-resident Treg subsets [1] [2].
Key Differentiator: The proposed and preclinically validated intermittent dosing strategy is

AMG319's most distinctive and promising characteristic. It represents a potential path forward not just
for AMG319, but for the entire class of PI3Kδ inhibitors in solid tumors [1] [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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